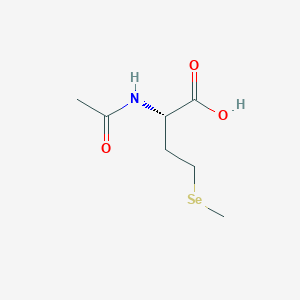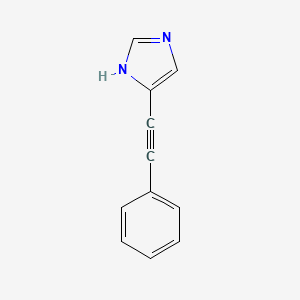
(2S,3S)-2-phenylpiperidin-3-amine
Overview
Description
(2S,3S)-2-phenylpiperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The compound this compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the piperidine ring, with the cis configuration indicating that these substituents are on the same side of the ring.
Preparation Methods
The synthesis of (2S,3S)-2-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of an amino acid, such as L-ornithine, with a protecting group on the amino groups. This reaction typically involves several steps, including cyclization and reduction, to form the desired piperidine derivative . Industrial production methods often involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .
Scientific Research Applications
(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
(2S,3S)-2-phenylpiperidin-3-amine can be compared with other similar compounds, such as:
trans-3-Amino-2-phenylpiperidine: The trans isomer has the amino and phenyl groups on opposite sides of the piperidine ring, leading to different chemical and biological properties.
3-Aminopiperidine: Lacks the phenyl group, resulting in different reactivity and biological activity.
2-Phenylpiperidine:
The uniqueness of this compound lies in its specific configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(2S,3S)-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1 |
InChI Key |
GFMAFYNUQDLPBP-QWRGUYRKSA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)




![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
